3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C24H14ClF3N4O3 and its molecular weight is 498.85. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains several functional groups that are commonly found in bioactive molecules. For example, the trifluoromethylphenyl group is found in fluoxetine, a selective serotonin reuptake inhibitor . The oxadiazole ring is a common motif in medicinal chemistry and is found in a variety of bioactive compounds . These groups could potentially interact with various biological targets.
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClF3N4O3/c25-17-8-1-13(2-9-17)12-32-22(33)18-10-5-15(11-19(18)29-23(32)34)21-30-20(31-35-21)14-3-6-16(7-4-14)24(26,27)28/h1-4,6-9,15,18-19H,5,10-12H2,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWWGIDOKIKFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)NC(=O)N(C2=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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